

Application Note: Analysis of Tungsten Hexacarbonyl ($W(CO)_6$) by FTIR Spectroscopy

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Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

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Abstract

This document provides a comprehensive guide to the analysis of tungsten hexacarbonyl ($W(CO)_6$) using Fourier Transform Infrared (FTIR) spectroscopy. It details the necessary protocols for sample preparation, spectral acquisition, and data interpretation for both solid and solution-phase analysis. Safety precautions for handling this toxic organometallic compound are also outlined. The primary application of FTIR in this context is the identification and characterization of $W(CO)_6$ through its distinct carbonyl (CO) stretching frequency.

Introduction

Tungsten hexacarbonyl is a volatile, air-stable, colorless compound that serves as a common precursor in organometallic synthesis and chemical vapor deposition.^[1] FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for the characterization of metal carbonyl complexes. The strong dipole moment of the carbon-monoxide bond results in a very intense absorption in the infrared spectrum, making it an excellent probe for the electronic environment of the metal center. The position of the CO stretching band ($\nu(CO)$) is highly sensitive to the bonding between the metal and the CO ligands.

Health and Safety

Tungsten hexacarbonyl is a toxic compound and should be handled with appropriate safety precautions.

- Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It can cause irritation to the skin, eyes, and respiratory tract.[5] Upon decomposition, it can release carbon monoxide, a toxic gas.[1][5]
- Personal Protective Equipment (PPE): Always handle $W(CO)_6$ in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety goggles.[3][6][7] A NIOSH-certified dust and mist respirator should be used when handling the powder.[5]
- Handling: Avoid creating dust.[5] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[4]

Experimental Protocols

The choice of sampling method depends on the physical state of the sample and the desired information. $W(CO)_6$ is a solid at room temperature.[5][6]

Solid-State Analysis (KBr Pellet Method)

This method is suitable for obtaining a general infrared spectrum of the solid compound.

Materials:

- Tungsten hexacarbonyl ($W(CO)_6$)
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- In a fume hood, weigh out approximately 1-2 mg of $W(CO)_6$ and 100-200 mg of dry KBr powder.[\[8\]](#)
- Gently mix the powders in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.[\[8\]](#)
- Transfer the powder to a pellet die.
- Press the mixture using a hydraulic press to form a transparent or translucent pellet.[\[8\]](#)
- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

Solution-Phase Analysis (Liquid Cell Method)

This method is ideal for observing the sharp $\nu(CO)$ band without solid-state effects and for quantitative analysis. $W(CO)_6$ is sparingly soluble in nonpolar organic solvents.[\[1\]](#)[\[6\]](#) Hexane is a common solvent for this purpose as its own IR absorptions do not significantly interfere in the CO stretching region.[\[9\]](#)

Materials:

- Tungsten hexacarbonyl ($W(CO)_6$)
- Hexane, spectroscopy grade
- Volumetric flasks and pipettes
- Demountable or sealed liquid IR cell with NaCl or KBr windows
- FTIR spectrometer

Protocol:

- In a fume hood, prepare a stock solution of $\text{W}(\text{CO})_6$ in hexane of a known concentration (e.g., 1-5 mg/mL).
- Assemble the liquid cell according to the manufacturer's instructions, ensuring the windows are clean and dry.
- Acquire a background spectrum using the liquid cell filled with pure hexane.
- Empty the cell, and then fill it with the $\text{W}(\text{CO})_6$ solution.
- Place the filled cell in the sample holder of the FTIR spectrometer and acquire the sample spectrum.
- After analysis, disassemble and thoroughly clean the cell windows with an appropriate solvent to prevent contamination.

Data Presentation and Interpretation

The most significant feature in the FTIR spectrum of $\text{W}(\text{CO})_6$ is the very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl ligands. Due to the high symmetry (octahedral) of the molecule, only one IR-active CO stretching mode is expected.

Sampling Method	Solvent/Matrix	Expected $\nu(\text{CO})$ Wavenumber (cm^{-1})	Appearance
Solution-Phase	Hexane	~1983	Very strong, sharp singlet
Solid-State	KBr Pellet / Mull	~1975-1995	Very strong, may be slightly broader than in solution

Note: The exact peak position can vary slightly depending on the spectrometer calibration and the specific conditions.

The region from 1900 cm^{-1} to 2100 cm^{-1} is characteristic for terminal metal carbonyls.[\[10\]](#) The absence of bands in the $1700\text{-}1850 \text{ cm}^{-1}$ region confirms the lack of bridging carbonyl ligands.

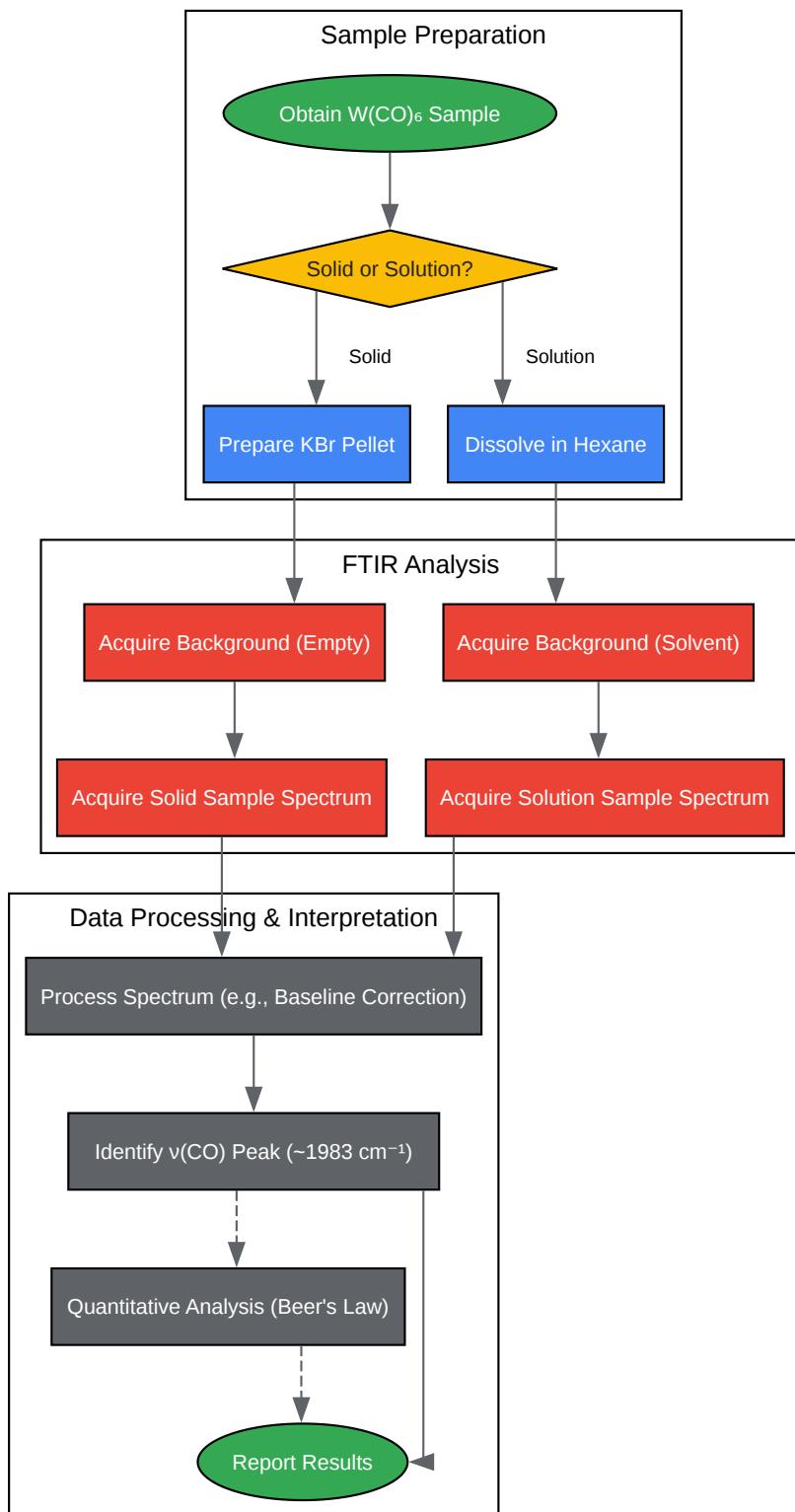
Quantitative Analysis

FTIR spectroscopy can be used for the quantitative analysis of $\text{W}(\text{CO})_6$ in solution by applying the Beer-Lambert Law ($A = \varepsilon bc$), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cell, and c is the concentration.

Protocol:

- Prepare a series of standard solutions of $\text{W}(\text{CO})_6$ in hexane with known concentrations.
- Measure the FTIR spectrum for each standard solution using a liquid cell with a fixed path length.
- For each spectrum, determine the absorbance of the $\nu(\text{CO})$ peak at $\sim 1983 \text{ cm}^{-1}$.
- Create a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the unknown sample under the same conditions and determine its concentration from the calibration curve.

Experimental Workflow Diagram

FTIR Analysis Workflow for W(CO)₆[Click to download full resolution via product page](#)

Caption: Experimental workflow for the FTIR analysis of W(CO)₆.

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